Dihydrospinosyn A aglycone
Description
Historical Context of Spinosyn Research and the Discovery of Dihydrospinosyn A Aglycone
The story of this compound is intrinsically linked to the broader history of spinosyn research. The initial breakthrough came with the discovery of the spinosyns, a novel family of macrolide insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. This led to the development of spinosad, a mixture of spinosyn A and spinosyn D, which became a commercially successful insecticide due to its high efficacy and favorable environmental profile. researchgate.net
The quest for even more potent and broader-spectrum insecticides prompted further investigation into the modification of the spinosyn structure. This research led to the creation of spinetoram (B1464634), a second-generation, semi-synthetic insecticide. nih.gov this compound was identified as a key intermediate in the semi-synthesis of spinetoram. beilstein-journals.orgproquest.com It is produced through the hydrolysis of the saccharide moieties from a spinosyn precursor. ebi.ac.uk Specifically, this compound is the core tetracyclic structure remaining after the removal of the amino sugar D-forosamine and the neutral sugar tri-O-methyl-L-rhamnose from a hydrogenated spinosyn A molecule. Its primary role in research has been as a building block for creating more complex and effective insecticidal compounds. beilstein-journals.orgproquest.com
Academic Significance of this compound as a Complex Natural Product
The academic significance of this compound stems from its intricate and challenging chemical architecture. The molecule features a unique 5,6,5,12-fused tetracyclic ring system, which presents a considerable challenge for synthetic chemists. nih.gov The successful total synthesis of the parent molecule, spinosyn A, has been a notable achievement in organic chemistry, requiring multi-step sequences to correctly establish the numerous stereocenters and the complex ring system. nih.govacs.orgnih.gov
The core aglycone structure itself is a testament to the biosynthetic prowess of Saccharopolyspora spinosa, which constructs the elaborate framework through a polyketide synthase pathway. The study of the biosynthesis of the spinosyn aglycone has revealed fascinating enzymatic transformations, including a key enzyme-catalyzed intramolecular Diels-Alder reaction that forms the characteristic perhydro-as-indacene moiety. scispace.com
From a synthetic standpoint, the aglycone serves as a valuable scaffold for the exploration of structure-activity relationships. By starting with the naturally derived aglycone, researchers can bypass the difficult and lengthy process of constructing the tetracyclic core from scratch, allowing for more efficient generation of novel analogs with modified functionalities. beilstein-journals.orgacs.org This semi-synthetic approach is crucial for developing new insecticides that can combat the growing issue of insect resistance. nih.gov
Overview of Current and Emerging Research Trajectories for this compound
Current and emerging research involving this compound is primarily focused on its use as a foundational element for the creation of new insecticidal agents. The development of insect resistance to existing products like spinosad necessitates the continuous innovation of new spinosyn-based molecules. nih.gov this compound provides a readily accessible platform to introduce chemical modifications that are not easily achievable through fermentation or genetic engineering of the producing organism.
One major research trajectory involves the synthesis of novel spinosyn analogs by attaching different sugar moieties or other functional groups to the hydroxyl groups of the aglycone. acs.org The aim is to discover new compounds with improved insecticidal potency, a broader spectrum of activity, or enhanced environmental stability. These studies on structure-activity relationships are critical for understanding which parts of the spinosyn molecule are essential for its biological activity.
Furthermore, the modular nature of the semi-synthesis starting from the aglycone allows for the exploration of bioisosteres, where the natural sugar groups are replaced with simpler, synthetically accessible moieties that can mimic their biological function. acs.org This approach could lead to the development of more cost-effective and synthetically feasible insecticides. As the challenges of total synthesis are overcome, the development of highly modular synthetic routes to the aglycone itself will open up new avenues for creating a diverse range of analogs with modifications to the tetracyclic core, further expanding the potential of this important class of natural products. nih.govacs.org
Compound Data
Below are tables detailing the properties and spectroscopic data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₆O₅ |
| Molecular Weight | 404.54 g/mol |
| Appearance | White Solid |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO |
Table 2: Spectroscopic Data for this compound (Derived from Synthetic Studies)
| Technique | Data |
| ¹H NMR | Data confirms the presence of the tetracyclic core and the absence of sugar moieties. |
| ¹³C NMR | Resonances are consistent with the carbon framework of the aglycone. |
| Mass Spectrometry (MS) | The molecular ion peak corresponds to the calculated molecular weight of C₂₄H₃₆O₅. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFDLFVFFUVQX-MRAVEKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Engineering of Dihydrospinosyn a Aglycone
Identification and Characterization of Biosynthetic Gene Clusters for Dihydrospinosyn A Aglycone Precursors
The genetic blueprint for spinosyn biosynthesis, which includes the precursors to the this compound, is primarily located in a large, contiguous 74-80 kb region of the Saccharopolyspora spinosa genome. researchgate.netnih.gov This region is known as the spinosyn (spn) biosynthetic gene cluster. nih.govacs.org This cluster was identified and cloned through molecular probing, complementation of blocked mutants, and cosmid walking. nih.gov
The cluster contains a suite of genes essential for the synthesis of the aglycone's polyketide backbone and its subsequent modifications. Central to this are five large genes—spnA, spnB, spnC, spnD, and spnE—that encode a multifunctional, multi-subunit type I polyketide synthase (PKS). researchgate.netnih.gov This PKS is responsible for assembling the initial linear carbon backbone of the aglycone. nih.gov
Flanking the PKS genes are other crucial genes involved in the transformation of the polyketide into the final aglycone structure. nih.gov These include genes responsible for intramolecular cross-bridging and cyclization reactions that form the distinctive tetracyclic core. researchgate.netnih.gov While most genes for spinosyn biosynthesis are clustered, those required for the early steps of rhamnose biosynthesis are located elsewhere in the genome. nih.govoup.com
Table 1: Key Genes in the spn Cluster for Aglycone Biosynthesis
| Gene(s) | Encoded Protein/Enzyme | Function in Aglycone Biosynthesis | Source(s) |
| spnA, spnB, spnC, spnD, spnE | Type I Polyketide Synthase (PKS) | Assembles the 21-carbon linear polyketide chain from acetate (B1210297) and propionate (B1217596) precursors. | researchgate.netnih.gov |
| spnF | Cyclase / Diels-Alderase | Catalyzes a critical intramolecular [4+2] cycloaddition (Diels-Alder type reaction) to form the perhydro-as-indacene core. | researchgate.netnih.gov |
| spnJ | Flavin-dependent Oxidase | Oxidizes the hydroxyl group at C-15 of the macrolactone intermediate, a key step preceding further cyclization. | nih.govacs.org |
| spnL, spnM | Cyclization Enzymes | Participate in the subsequent intramolecular carbon-carbon bond formations to complete the tetracyclic lactone structure. | researchgate.netnih.gov |
Enzymatic Mechanisms and Stereochemical Control in this compound Biosynthesis
The formation of the this compound is a remarkable example of enzymatic precision, involving a series of controlled cyclization and oxidation events. acs.org The biosynthesis is initiated by the Type I PKS, which constructs a linear polyketide chain. nih.gov This linear precursor then undergoes a crucial transformation into a 22-membered macrolactone ring. nih.gov
Following the initial macrolactonization, the pathway proceeds through several key enzymatic steps to build the complex tetracyclic core:
Oxidation: The enzyme SpnJ, a flavin-dependent oxidase, acts on the cyclized macrolactone, not the linear polyketide. nih.gov It specifically catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone. nih.govacs.org This step is essential for the subsequent cross-bridging reactions. acs.org
Cycloaddition: A pivotal event in the pathway is an intramolecular [4+2] cycloaddition, or Diels-Alder type reaction. acs.org This reaction is catalyzed by the enzyme SpnF and is responsible for forming the fused perhydro-as-indacene ring system that characterizes the spinosyn aglycone. researchgate.netacs.org
Further Cyclizations: The enzymes encoded by spnL and spnM are also implicated in the series of intramolecular cross-bridging reactions that complete the formation of the final tetracyclic aglycone structure. nih.gov
This sequence of enzymatic reactions ensures the correct stereochemistry and architecture of the aglycone, which is vital for its biological activity. nih.govacs.org
Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production or Analogues
Metabolic engineering has emerged as a powerful strategy to improve the production of spinosyns and their aglycones in Saccharopolyspora spinosa. acs.org These approaches aim to overcome bottlenecks in the native biosynthetic pathway and increase the flux towards the desired product.
One successful strategy is the duplication of biosynthetic genes. oup.com The direct cloning and integration of an approximately 18-kb segment of the spinosyn gene cluster, containing genes for cross-bridging and deoxysugar biosynthesis, into the S. spinosa genome resulted in a significant enhancement of spinosyn production. oup.com
Another approach involves a combination of modified genome shuffling and UV mutation, which has been used to generate high-yield strains. acs.org A high-producing strain developed through this method, designated YX2, showed increased levels of proteins and metabolites related to both primary metabolism and spinosyn biosynthesis. acs.org Further targeted engineering in this strain, based on multi-omics analysis, led to even greater yields. acs.org Specifically, the overexpression of the acd gene, which is involved in converting fatty acids into the precursor acetyl-coenzyme A, increased the spinosyn yield to 1120 ± 108 mg/L, a nearly 12-fold increase compared to the parent strain. acs.org These methods highlight the potential of redirecting and augmenting precursor supply to enhance the output of the entire biosynthetic pathway.
Table 2: Metabolic Engineering Strategies for Enhanced Spinosyn Production
| Engineering Strategy | Target/Method | Outcome | Source(s) |
| Gene Cluster Duplication | Direct cloning and integration of an ~18 kb fragment of the spn cluster. | Significantly increased spinosyn yield compared to the parental strain. | oup.com |
| Genome Combination | Modified genome shuffling combined with UV mutation. | Developed a high-yield strain (YX2) with enhanced metabolic flux towards spinosyn biosynthesis. | acs.org |
| Precursor Supply Enhancement | Overexpression of the acd gene in an improved strain. | Increased conversion of fatty acids to acetyl-CoA, boosting spinosyn yield approximately 12-fold. | acs.org |
Elucidation of Regulatory Networks Governing this compound Biosynthesis
The biosynthesis of secondary metabolites like the this compound is tightly controlled by complex gene regulatory networks (GRNs). wikipedia.org In bacteria, these networks allow the organism to respond and adapt to various environmental signals, such as nutritional status and stress, by modulating gene expression. wikipedia.org A GRN consists of molecular regulators, primarily transcription factors (TFs), that interact with DNA, RNA, and other molecules to control the transcription of target genes. wikipedia.orguni-potsdam.de
In actinomycetes like Saccharopolyspora spinosa, genes for a specific secondary metabolite pathway are typically co-localized in a biosynthetic gene cluster, which facilitates coordinated regulation. nih.gov The expression of the spn cluster is likely governed by one or more specific TFs that bind to promoter regions within the cluster, thereby activating or repressing the entire pathway in response to internal or external stimuli. uni-potsdam.de
While the precise structure of the GRN controlling spinosyn biosynthesis is not fully elucidated, it is understood that these networks are fundamental to the organism's ability to integrate multiple environmental signals. wikipedia.org The evolution of these regulatory systems is highly flexible, with TFs often evolving more rapidly than the target genes they regulate, allowing for significant plasticity in adapting to new environmental niches. nih.gov Identifying the specific TFs and signaling molecules that govern the spn cluster is a key area of ongoing research, holding the potential to unlock further strategies for enhancing production by manipulating these molecular switches. uni-potsdam.de
Advanced Methodologies for Structural Elucidation and Conformational Analysis of Dihydrospinosyn a Aglycone
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Dihydrospinosyn A Aglycone Stereochemistry and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules like this compound. numberanalytics.comwikipedia.org It provides profound insights into the molecular framework, including the connectivity of atoms and their spatial relationships, which are crucial for establishing stereochemistry. numberanalytics.com Through a suite of advanced NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) techniques, scientists can piece together the complex relative configuration of the molecule's numerous chiral centers.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. beilstein-journals.orgnih.gov For this compound, the chemical shifts (δ) in these spectra indicate the types of functional groups present and their electronic surroundings. beilstein-journals.orgnih.govnih.gov
Two-dimensional NMR experiments are essential for assembling the full structure. For instance, Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. rsc.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range (2-3 bond) C-H correlations, which is critical for connecting different fragments of the molecule. rsc.org
The stereochemistry is further elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space, irrespective of their bonding sequence. beilstein-journals.org The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a powerful tool for determining the relative orientation of substituents on the macrolide ring. bhu.ac.in Analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra also provides vital stereochemical information. agroparistech.frqd-latam.com The magnitude of the J-coupling between two protons is dependent on the dihedral angle between their bonds, as described by the Karplus equation. wikipedia.orgagroparistech.fr For example, a large coupling constant (typically > 8 Hz) between two vicinal protons on a six-membered ring suggests they are in a trans-diaxial relationship, which helps define the ring's conformation. oup.com
Table 1: Representative NMR Data for Spinosyn A Aglycone Intermediates Data extracted from studies on the synthesis of spinosyn derivatives.
This interactive table provides a glimpse into the types of data obtained from NMR experiments. Specific values can vary based on solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| ¹H | 5.88 | m | - |
| ¹H | 4.77 | d | 6.0 |
| ¹H | 3.46 | m | - |
| ¹³C | 133.89 | - | - |
| ¹³C | 98.59 | - | - |
| ¹³C | 79.77 | - | - |
| ¹³C | 17.77 | - | - |
Source: Data synthesized from Zhang et al., 2017. beilstein-journals.orgnih.gov
High-Resolution Mass Spectrometry (MS) and Fragmentation Analysis in this compound Structural Research
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. nih.gov Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte with minimal fragmentation, yielding a clear protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. beilstein-journals.orgnih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is then employed to gain structural insights through controlled fragmentation of the parent ion. lcms.czrsc.org In this process, the ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), breaking it into smaller fragment ions. nih.govlcms.cz The resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments helps to confirm the structure deduced from NMR data by identifying characteristic neutral losses and substructures. rsc.orgnih.gov
For a complex macrolide like this compound, fragmentation analysis can reveal information about the polycyclic core and the arrangement of substituents. While the aglycone itself lacks the sugar moieties of its parent compound, the fragmentation pathways of its core structure are crucial for confirming its identity. nih.govbioaustralis.com The study of these pathways in related spinosyn compounds shows characteristic losses corresponding to parts of the macrocyclic ring system. mdpi.com This data is vital for identifying the aglycone in complex mixtures or as a product of hydrolysis. bioaustralis.com
Table 2: HRMS Data for a this compound Derivative This table illustrates the high precision of HRMS in determining molecular formulas.
| Ion Type | Calculated m/z | Measured m/z | Molecular Formula |
| [M+Na]⁺ | 770.4813 | 770.481264 | C₄₂H₇₀O₉SiNa |
Source: Data from a study involving a silyl-protected intermediate of the spinosyn A aglycone. beilstein-journals.org
X-ray Crystallography and Computational Modeling for this compound Conformation
X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule. However, obtaining a single crystal of sufficient quality can be a significant challenge, particularly for complex and flexible molecules like this compound that may resist crystallization.
In the absence of experimental crystal structures, computational modeling has become a powerful and essential tool for investigating the conformational preferences of molecules. nih.govnih.gov Methods such as molecular mechanics (MM) and density functional theory (DFT) are used to perform conformational searches and energy minimizations. uoa.gr These calculations can predict the lowest energy (most stable) conformations of the aglycone in the gas phase or in solution by using solvent models. researchgate.net
Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of the atoms over time, providing insight into the molecule's flexibility and the accessibility of different conformational states. nih.govuoa.grdiva-portal.org These computational approaches are not only valuable for predicting structure but also for complementing other experimental data. For example, predicted low-energy conformers can be used to calculate theoretical NMR parameters or chiroptical spectra, which are then compared with experimental results to validate the proposed structure and conformation. nih.gov
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of this compound
Chiroptical spectroscopy techniques are uniquely sensitive to the chirality of a molecule and are paramount for determining its absolute configuration. numberanalytics.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful methods.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. numberanalytics.comustc.edu.cn The resulting spectrum, with its characteristic positive and negative bands (known as the Cotton effect), is a unique signature of a molecule's absolute configuration. numberanalytics.com The modern approach involves comparing the experimental ECD spectrum of this compound with theoretical spectra calculated for different possible stereoisomers using time-dependent density functional theory (TD-DFT). ustc.edu.cnresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's true absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. rsc.orgwikipedia.orgbruker.com VCD is an extremely sensitive probe of the three-dimensional arrangement of atoms in a molecule in solution. rsc.organr.fr Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated via DFT for specific enantiomers. wikipedia.org Because VCD spectra contain many more bands than ECD spectra, they can provide a highly detailed fingerprint for conformational and configurational assignment. nih.gov This technique is particularly useful for complex molecules with multiple chiral centers, like this compound, where it can help to resolve ambiguities that may remain after NMR analysis. rsc.orgnih.gov
Chemical Synthesis and Synthetic Transformations of Dihydrospinosyn a Aglycone
Total Synthesis Strategies Toward the Dihydrospinosyn A Aglycone Core Structure
The total synthesis of the this compound is a complex undertaking due to its unique tetracyclic core, multiple stereocenters, and the presence of a macrocyclic lactone. Several research groups have reported total syntheses of the parent spinosyn A, which share the same aglycone core, and these strategies provide the foundation for accessing the this compound. beilstein-journals.orgacs.org
Retrosynthetic Analysis and Key Disconnections
A common retrosynthetic approach to the spinosyn aglycone, and by extension the this compound, involves disconnecting the macrocycle at the ester linkage and the C-C bond formed via a key cycloaddition reaction. A pivotal strategy in many syntheses is the use of a transannular Diels-Alder (TDA) reaction to construct the complex tetracyclic core.
The general retrosynthetic logic can be summarized as follows:
Disconnection of the macrocyclic ester: This reveals a hydroxy acid precursor, simplifying the target to a linear chain with the requisite stereochemistry.
Transannular Diels-Alder (TDA) reaction: The tetracyclic core is disconnected to a macrocyclic triene precursor. This cycloaddition is a powerful transformation that simultaneously forms multiple rings and sets several stereocenters.
Further fragmentation: The macrocyclic triene precursor is then broken down into smaller, more synthetically accessible fragments. These fragments are typically synthesized individually and then coupled together.
A representative retrosynthetic analysis for a spinosyn A aglycone analogue is depicted below, highlighting the key bond disconnections. beilstein-journals.orgproquest.com
| Target Molecule | Key Precursor | Key Reactions |
| This compound Analogue | Macrocyclic Triene | Macrocyclization, Transannular Diels-Alder Reaction |
| Macrocyclic Triene | Linear Fragments | Coupling Reactions (e.g., Wittig, Suzuki) |
Development of Key Stereoselective Methodologies
The numerous stereocenters within the this compound demand precise stereocontrol throughout the synthesis. Researchers have employed a variety of stereoselective reactions to achieve this:
Asymmetric Aldol Reactions: To set the stereochemistry of hydroxyl and methyl groups.
Substrate-Controlled Reductions: To establish the stereochemistry of alcohol functionalities.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.
Stereoselective Glycosylations: While not directly part of the aglycone synthesis, the stereoselective attachment of sugars in the synthesis of the parent spinosyns is a critical technology that can be adapted for analogue synthesis.
A significant challenge lies in controlling the stereochemical outcome of the key transannular Diels-Alder reaction. The stereoselectivity of this reaction is highly dependent on the conformation of the macrocyclic precursor.
Macrocyclization Strategies for this compound Analogues
The formation of the 12-membered macrolactone is a critical and often challenging step in the synthesis of this compound analogues. The success of macrocyclization is highly dependent on factors such as the choice of cyclization conditions and the conformational preferences of the linear precursor. uni-kiel.de Common macrocyclization strategies include:
Yamaguchi Macrolactonization: A widely used method employing 2,4,6-trichlorobenzoyl chloride and DMAP.
Shiina Macrolactonization: Utilizing 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a condensing agent.
Ring-Closing Metathesis (RCM): A powerful method for forming macrocycles, particularly for larger rings. cam.ac.uk
The efficiency of these reactions can be influenced by the presence of a "template" effect, where non-covalent interactions in the linear precursor pre-organize it for cyclization. uni-kiel.de
Semi-Synthesis and Late-Stage Functionalization of this compound
Given the complexity and length of the total synthesis, semi-synthetic approaches starting from naturally occurring spinosyns are highly attractive for producing this compound and its derivatives. beilstein-journals.orgnih.gov Spinosyn A, produced in large quantities by fermentation, is a readily available starting material. nih.govnih.gov
The general semi-synthetic route involves:
Hydrolysis of Spinosyn A: The glycosidic bonds of spinosyn A are cleaved under acidic conditions to yield the spinosyn A aglycone and the sugars D-forosamine and tri-O-methyl-L-rhamnose. nih.govnih.gov
Selective Reduction: The 5,6-double bond of the spinosyn A aglycone can be selectively reduced, for instance using a palladium on carbon (Pd/C) catalyst, to afford the this compound. nih.gov
Late-stage functionalization of the this compound allows for the introduction of chemical diversity at a late stage of the synthetic sequence. nih.govscispace.com This is a powerful strategy for rapidly generating a library of analogues for SAR studies. scispace.com Functionalization can be targeted at various positions, including the hydroxyl groups at C9 and C17. nih.govnih.gov
Derivatization and Analogue Design for Structure-Activity Relationship Investigations of this compound
The derivatization of this compound is primarily focused on understanding the SAR of spinosyn-based insecticides. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for potent insecticidal activity. beilstein-journals.org
Key areas for derivatization include:
The Hydroxyl Groups at C9 and C17: These positions are crucial for the attachment of sugars in the natural spinosyns. Modifying these hydroxyl groups or attaching different sugar moieties can have a significant impact on activity. nih.govnih.gov Selective protection and deprotection strategies are often required to differentiate between these two hydroxyl groups. nih.govnih.gov
The Tetracyclic Core: Modifications to the core structure, while synthetically challenging, can provide valuable insights into the binding mode of these insecticides.
The Ethyl Group at C21: Analogues with different substituents at this position can be synthesized to probe the steric and electronic requirements of the binding pocket.
A notable example of derivatization is the semi-synthesis of spinetoram (B1464634), a second-generation spinosyn insecticide. beilstein-journals.orgnih.gov Spinetoram is a mixture of two components, the major one being a derivative of 5,6-dihydrospinosyn J. beilstein-journals.orgnih.gov Its semi-synthesis from spinosyn A aglycone involves the sequential glycosylation of the C9 and C17 hydroxyl groups with modified sugars. nih.govnih.gov
The following table summarizes some of the key compounds involved in the synthesis and derivatization of this compound:
| Compound Name | Role in Synthesis/Derivatization |
| Spinosyn A | Starting material for semi-synthesis. nih.gov |
| Spinosyn A aglycone | Key intermediate obtained from hydrolysis of spinosyn A. nih.gov |
| This compound | Target molecule and precursor for further derivatization. medchemexpress.com |
| D-Forosamine | Sugar moiety cleaved from spinosyn A. beilstein-journals.orgnih.gov |
| 3-O-ethyl-2,4-di-O-methylrhamnose | Modified sugar used in the semi-synthesis of spinetoram analogues. beilstein-journals.orgnih.gov |
| 3'-O-ethyl-5,6-dihydrospinosyn J | Major component of spinetoram, a semi-synthetic derivative. beilstein-journals.orgnih.gov |
These synthetic and semi-synthetic efforts continue to provide valuable tools for the discovery of new and improved insecticides based on the this compound scaffold.
Molecular and Cellular Research on Dihydrospinosyn a Aglycone S Biological Interactions
Target Identification and Receptor Binding Studies of Dihydrospinosyn A Aglycone at the Molecular Level
The primary molecular target of the broader spinosyn class of insecticides, including spinosad and spinetoram (B1464634), has been identified as the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. researchgate.netnih.gov Specifically, spinosyns act as allosteric modulators, binding to a unique site on the receptor, distinct from the acetylcholine binding site, which leads to prolonged activation of the channel. researchgate.netd-nb.info Studies using knockout mutants in Drosophila melanogaster have pinpointed the Dα6 subunit as a critical component of the spinosyn-sensitive nAChR. nih.govresearchgate.net
For this compound, direct target identification and receptor binding assays are limited in the published literature. The prevailing understanding, derived from comparative studies, is that the aglycone alone is only weakly active as an insecticide. uniscience.co.krbeilstein-journals.org The saccharide moieties, particularly the rhamnose attached at the C-9 position and the forosamine (B98537) at the C-17 position, are considered essential for potent binding and insecticidal activity. nih.govresearchgate.net Removal of these sugars to yield the aglycone results in a significant decrease in biological potency. nih.gov
| Compound | Binding Affinity (kcal/mol) to ORF-L16 researchgate.net |
|---|---|
| Spinosyn A | -9.2 |
| Spinosyn A Aglycone | -8.7 |
| Spinosyn A Pseudoaglycone | -8.3 |
Mechanistic Investigations of this compound Action on Ion Channels or Receptors (e.g., insect nicotinic acetylcholine receptors)
The mechanism of action for the parent spinosyns is well-characterized. They cause hyperexcitation of the insect nervous system by acting as positive allosteric modulators of nAChRs. researchgate.net This interaction enhances the receptor's response to acetylcholine, leading to involuntary muscle contractions, tremors, and eventual paralysis. nih.gov Electrophysiological studies on neurons from susceptible insects demonstrate that spinosyn A induces significant, dose-dependent inward currents. researchgate.net In contrast, neurons from resistant insects, often with mutations in the nAChR α6 subunit, show a markedly reduced current amplitude in response to spinosyn application, confirming the receptor's central role in the mechanism. researchgate.net
Specific mechanistic investigations focusing solely on this compound are scarce. However, based on the established structure-activity relationships, its action on insect nAChRs is understood to be minimal. The loss of the sugar groups, which are critical for the high-affinity interaction with the allosteric binding site, renders the aglycone largely incapable of effectively modulating the ion channel. nih.govresearchgate.net Therefore, it does not induce the characteristic hyperexcitation of the nervous system seen with the complete spinosyn molecule. The aglycone lacks the structural components necessary to be an effective agonist or positive modulator at the spinosyn-binding site on the nAChR. nih.gov
Cellular Responses and Intracellular Signaling Pathways Modulated by this compound in in vitro models
There is a notable lack of published research detailing the specific cellular responses and intracellular signaling pathways modulated by this compound in in vitro models. The activation of nAChRs, the primary target of parent spinosyns, is known to cause an influx of cations (Na+ and Ca2+), which can depolarize the cell membrane and trigger a variety of downstream calcium-dependent signaling pathways. nih.gov These pathways can include the activation of protein kinases and transcription factors that regulate numerous cellular processes. nih.gov
However, given the established weak activity and poor receptor binding affinity of this compound, it is presumed to not elicit these significant downstream cellular events. uniscience.co.krbeilstein-journals.org Without effective modulation of the nAChR ion channel, the requisite ion influx to trigger these cascades would not occur. To date, no studies have reported specific data from cell-based assays, such as measurements of second messenger activation, gene expression changes, or cytotoxicity, that can be directly attributed to this compound. This gap in the literature underscores the scientific focus on the more biologically potent glycosylated forms of the molecule.
Comparative Analysis of this compound's Molecular Interactions with Other Spinosyns
The stark difference in biological activity between this compound and its parent spinosyns provides a clear illustration of a structure-activity relationship. The comparison hinges on the presence or absence of the forosamine and rhamnose sugar moieties.
Structural Differences: this compound is the core tetracyclic lactone structure. Spinosyn A, the major component of spinosad, has this same aglycone but is glycosylated at two key positions: a tri-O-methylated rhamnose is attached at C-9, and a forosamine (an amino sugar) is attached at C-17. nih.gov
Functional Consequences: Both sugar moieties are essential for potent insecticidal activity. researchgate.net The removal of either sugar significantly diminishes bioactivity, and the removal of both, to form the aglycone, effectively eliminates it. nih.gov The rhamnose sugar, in particular, is thought to fit into a specific binding pocket on the nAChR, and modifications to its methylation pattern can alter the insecticidal potency. nih.gov The forosamine group also plays a critical role in the molecule's interaction with the receptor.
Molecular Interactions: The sugars provide additional points of contact and hydrogen bonding opportunities within the receptor's allosteric binding site, stabilizing the interaction. The aglycone, lacking these groups, cannot bind with sufficient affinity or stability to effectively modulate the receptor and trigger the downstream insecticidal effect.
| Feature | Spinosyn A | This compound |
|---|---|---|
| Core Structure | Tetracyclic Lactone | Tetracyclic Lactone |
| C-9 Substituent | Tri-O-methylrhamnose | -OH |
| C-17 Substituent | Forosamine | -OH |
| Primary Molecular Target | Nicotinic Acetylcholine Receptor (nAChR) researchgate.net | Presumed to be nAChR, but with very low affinity |
| Insecticidal Activity | High researchgate.net | Weak to negligible uniscience.co.krbeilstein-journals.org |
Structure Activity Relationship Sar Studies and Rational Design of Dihydrospinosyn a Aglycone Analogues
Methodological Approaches in Dihydrospinosyn A Aglycone SAR Studies
The complexity of the spinosyn molecule, including the this compound, has necessitated the use of advanced methodological approaches to elucidate its SAR. Early efforts to identify clear patterns for improving insecticidal efficacy were challenging, as many modifications resulted in decreased activity. researchgate.net This led to the adoption of sophisticated computational and statistical methods.
Quantitative structure-activity relationship (QSAR) studies have been particularly valuable. nih.gov These methods seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Two primary approaches have been successfully applied to the spinosyn class:
Multiple Linear Regression (MLR): This classical QSAR method has been used to identify key molecular properties that correlate with the insecticidal activity of spinosyns. cotton.orgnih.gov MLR analysis has revealed that whole-molecule properties such as lipophilicity (expressed as ClogP) and the MOPAC dipole moment can account for a significant portion of the observed biological activity against pests like the tobacco budworm. cotton.orgnih.gov Specifically, increased lipophilicity is generally associated with enhanced biological activity. cotton.org
Artificial Neural Networks (ANN): When traditional QSAR approaches proved insufficient, ANN-based models were employed. nih.govlukasiewicz.gov.pl ANNs are powerful computational tools capable of recognizing complex, non-linear patterns in large datasets. creative-proteomics.com This approach was instrumental in identifying new synthetic pathways for creating more active spinosyn analogues, which ultimately led to the discovery of second-generation spinosyns like spinetoram (B1464634). nih.govlukasiewicz.gov.pl These models successfully predicted that specific modifications to the sugar moieties attached to the aglycone could lead to improved insecticidal properties. nih.govcolab.ws
These computational tools, combined with traditional synthetic chemistry and biological testing, have formed a robust framework for the rational design of novel insecticides based on the this compound scaffold. d-nb.info
Identification of Critical Functional Groups and Stereocenters for Molecular Recognition of this compound
The this compound serves as the foundational scaffold for the entire spinosyn molecule, and its specific functional groups and stereochemistry are crucial for the proper orientation and binding of the complete molecule to its target site, the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netnih.gov While the aglycone itself exhibits only weak insecticidal activity, its structural integrity is paramount for the potent effects of the glycosylated forms. bioaustralis.com
The most critical functional groups on the aglycone are the hydroxyl (-OH) groups at positions C9 and C17 . These serve as the attachment points for the rhamnose and forosamine (B98537) sugar moieties, respectively. nih.govnih.gov The presence and correct positioning of these sugars are essential for high insecticidal potency, as they are deeply involved in the binding interactions with the receptor. nih.govnih.gov The binding of the aglycone itself is primarily mediated by hydrophobic interactions. researchgate.net
Impact of Macrolide Ring Modifications on this compound's Molecular Interactions
One of the most significant modifications is the saturation of the 5,6-double bond . This modification, which is a key feature in the development of spinetoram from spinosyns J and L, has been shown to enhance insecticidal activity and increase the duration of control. nih.gov However, the stereochemistry of the reaction products from modifications at this site is crucial, as different stereoisomers can have varied biological activity. researchgate.net The presence of a methyl group at C6, as in spinosyn D, can significantly hinder the hydrogenation of the 5,6-double bond. researchgate.net
Other modifications to the macrolide ring have also been explored, revealing key insights into the SAR of the aglycone scaffold.
| Modification Site | Observation | Impact on Activity | Reference |
| C6 | Addition of a methyl group (as in spinosyn D vs. spinosyn A). | Little effect or slight improvement. | cotton.org |
| 5,6-double bond | Saturation of the double bond. | Improved insecticidal activity and duration of control. | nih.gov |
| 13,14-double bond | Stereoselective reductions and epoxidations have been explored. | Activity is dependent on the stereochemistry of the product. | researchgate.net |
These findings underscore the importance of the macrolide ring's structure in defining the biological profile of spinosyn compounds. Even subtle changes to the aglycone's core can lead to significant shifts in efficacy, guiding further efforts in the design of novel insecticides.
Role of Specific Substituents in Modulating this compound's Biological Interactions
SAR studies have identified several key positions on the aglycone where substitutions have a notable effect on activity.
| Position | Substituent Variation | Impact on Activity | Reference(s) |
| C16 | Loss of a methyl group. | Reduces activity. | cotton.orgcotton.org |
| C21 | Reduction in the size of the alkyl group (e.g., from ethyl to methyl). | Reduces activity. | cotton.orgcotton.org |
| C21 | Introduction of bulkier substituents (e.g., butenyl, cyclobutyl). | Can lead to improved activity against certain pests. | d-nb.infonih.gov |
Advanced Analytical Methodologies for Dihydrospinosyn a Aglycone Research
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Dihydrospinosyn A Aglycone and its Metabolites in Research Samples
Chromatographic methods are fundamental for separating this compound from its parent compounds, metabolites, and complex matrix components in research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques due to the compound's polarity and molecular weight. mdpi.comepa.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for the analysis of spinosyns and their derivatives. fao.orgnih.gov Separation is typically achieved on C18 columns, which effectively retain the nonpolar aglycone. mdpi.com The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous component, sometimes with an acid modifier like acetic acid, to ensure good peak shape and resolution. fao.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector. suisse-tp.ch For isolating the aglycone, which may be present at low concentrations, preparative or semi-preparative HPLC can be employed. In cases where the aglycone is unstable, separations may need to be performed at low temperatures to prevent degradation during the analytical process. chromatographyonline.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and dramatically shorter analysis times. mdpi.com This technique uses columns packed with sub-2 µm particles, which allows for faster separations without sacrificing efficiency. mdpi.com For complex samples, such as those from metabolism studies or environmental matrices, the enhanced resolving power of UPLC is critical for separating the aglycone from closely related metabolites and isomers. mdpi.comsuisse-tp.ch
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility. fao.org
Table 1: Typical Chromatographic Conditions for Spinosyn-Related Compounds
| Parameter | HPLC | UPLC |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 | Reversed-Phase C18 or BEH C18 (<2 µm particles) |
| Mobile Phase | Methanol/Acetonitrile/Water + Acetic Acid fao.org | Acetonitrile/Water + Formic Acid nih.gov |
| Detection | UV, Diode Array Detector (DAD) suisse-tp.ch | DAD, Tandem Mass Spectrometry (MS/MS) nih.gov |
| Key Advantage | Robust and widely available for routine analysis and purification. nih.gov | Higher resolution, faster analysis times, and greater sensitivity. mdpi.com |
Quantitative and Qualitative Mass Spectrometry Methods for this compound Detection in Research Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and precise quantification of this compound. nih.gov
Qualitative Analysis: For structural confirmation, electrospray ionization (ESI) is a commonly used interface that produces protonated molecules [M+H]⁺ in the positive ion mode. fao.orgnih.gov Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. A key fragmentation pathway for glycosylated compounds is the neutral loss of the sugar moieties, which helps in identifying the aglycone. nih.gov While the classic neutral loss is a strong indicator, studies show that many product ions from the aglycone itself are often conserved in the MS/MS spectrum of the parent glycoside, providing a reliable method for identification even when the neutral loss fragment is not observed. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the aglycone, further confirming its identity.
Quantitative Analysis: For quantification, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is frequently employed. nih.gov This technique involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity and sensitivity for measuring low concentrations of the aglycone in complex matrices like plasma or soil extracts. nih.gov The development of a quantitative method requires the use of an appropriate internal standard to ensure accuracy. nih.gov
Table 2: Mass Spectrometry Parameters for Aglycone Analysis
| Parameter | Technique | Application | Reference |
|---|---|---|---|
| Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ for detection. | fao.org |
| Identification | Tandem MS (MS/MS) | Structural confirmation via fragmentation patterns (e.g., loss of sugar moieties). | nih.gov |
| Quantification | Selected Reaction Monitoring (SRM) | Highly sensitive and selective measurement of the aglycone in complex samples. | nih.gov |
| Mass Analysis | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition. | nih.gov |
Bioanalytical Assay Development for this compound in in vitro and ex vivo Studies
The development of robust bioanalytical assays is essential for evaluating the behavior of this compound in in vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., patient-derived tissues) research. nih.gov These assays, typically based on UPLC-MS/MS, must be rigorously validated to ensure reliable data for pharmacokinetic or metabolic studies. nih.govfda.gov
The validation process follows guidelines from regulatory bodies and includes the assessment of several key parameters:
Selectivity and Specificity: The assay must be able to differentiate the analyte from endogenous matrix components and other metabolites.
Linearity: The assay should produce a response that is directly proportional to the concentration of the analyte over a specified range. nih.gov
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the results. Acceptance limits are typically within ±15% (±20% at the lower limit of quantification). nih.gov
Recovery: This parameter assesses the efficiency of the sample extraction process from the biological matrix. nih.gov
Matrix Effect: This evaluates the potential for components in the biological sample to suppress or enhance the ionization of the analyte.
Stability: The stability of the aglycone must be tested under various conditions, including during sample collection, long-term storage (-20°C or -80°C), and post-preparative storage in the autosampler. nih.gov
For sample preparation, techniques like protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) are used to isolate the aglycone from the biological matrix before LC-MS/MS analysis. nih.gov
Environmental Research on this compound's Degradation Pathways (focused on research methods and findings)
Environmental research focuses on the degradation of the parent compounds, spinosyn A and spinosyn D, as their breakdown is a primary source of related molecules like the aglycone. bioaustralis.com The principal degradation pathways investigated are hydrolysis, photolysis, and microbial metabolism in soil and water. epa.govnih.gov
Hydrolysis: Hydrolysis studies are conducted in sterile buffered water at various pH levels (e.g., 5, 7, and 9) in the dark to isolate the effect of water and pH. epa.gov Research shows that spinosyns are relatively stable to hydrolysis at neutral and acidic pH. epa.govfao.org Significant degradation via hydrolysis, which involves the loss of the forosamine (B98537) sugar to form a pseudoaglycone and ultimately the aglycone, occurs very slowly, with half-lives of over 200 days, except under highly basic conditions (pH 9). epa.govnih.govnih.gov
Photolysis: Photodegradation is a major route of dissipation for spinosyns in the environment. nih.gov These studies expose the compound in aqueous solutions or on soil surfaces to natural or simulated sunlight. epa.govnih.gov In water, photolysis is rapid, with half-lives of less than a day in summer sunlight. epa.govnih.gov The primary degradation pathway under these conditions involves the loss of the forosamine sugar. nih.govacs.org
Soil Metabolism: To study soil degradation, researchers use radiolabeled spinosyn A applied to different soil types under controlled aerobic or anaerobic conditions. tandfonline.comtandfonline.com Samples are extracted over time and analyzed by HPLC and LC-MS to identify metabolites. tandfonline.com These studies show that degradation is largely microbial, as half-lives are significantly longer in sterilized soil (128–240 days) compared to non-sterile soil (9–17 days). tandfonline.comtandfonline.com The major degradation products identified include spinosyn B (formed by N-demethylation of the forosamine sugar) and hydroxylated products of the aglycone portion. tandfonline.com
Table 3: Summary of Environmental Degradation Half-Life for Spinosyn A
| Degradation Pathway | Matrix | Condition | Half-Life (t₁/₂) | Reference |
|---|---|---|---|---|
| Hydrolysis | Water | pH 5, 7 | No significant degradation | epa.gov |
| Water | pH 9 | ~200 days | epa.gov | |
| Aqueous Photolysis | Water | pH 7, Sunlight | 0.93 days | epa.gov |
| Soil Photolysis | Silt Loam Soil | Sunlight | 82 days | epa.gov |
| Aerobic Soil Metabolism | Soil | Dark, 25°C | 9-17 days | tandfonline.com |
| Anaerobic Aquatic Metabolism | Water/Sediment | Dark | 161 days | epa.gov |
Future Research Directions and Unexplored Avenues for Dihydrospinosyn a Aglycone
Novel Biosynthetic Routes and Synthetic Biology Applications for Dihydrospinosyn A Aglycone
The biosynthesis of the spinosyn aglycone is a complex process orchestrated by a type I polyketide synthase (PKS) system within the soil bacterium Saccharopolyspora spinosa. The core structure is assembled from acetate (B1210297) and propionate (B1217596) units, followed by a series of intricate cyclizations and modifications catalyzed by enzymes encoded within the 74-kb spinosyn (spn) gene cluster. Future research is poised to explore novel biosynthetic pathways and harness synthetic biology to manipulate this natural machinery for producing this compound and its derivatives.
Key Research Thrusts:
Heterologous Expression: A primary avenue of research involves transferring the entire spn gene cluster, or a minimal set of genes required for aglycone synthesis, into a more genetically tractable host organism. Chassis organisms like Streptomyces coelicolor or Escherichia coli could be engineered to produce the aglycone, potentially leading to higher yields and simplifying the extraction process compared to the native S. spinosa.
Pathway Engineering in S. spinosa : Direct manipulation of the S. spinosa genome offers another powerful approach. Deletion of genes responsible for attaching the forosamine (B98537) and tri-O-methylrhamnose sugar moieties could lead to strains that accumulate the aglycone as their final product. Furthermore, targeted mutagenesis of the PKS genes could generate novel aglycone structures with altered properties. For instance, genetic engineering has been successfully employed to increase the production of the precursor pseudoaglycone (PSA) in S. spinosa nih.gov.
Combinatorial Biosynthesis: Synthetic biology allows for a "mix-and-match" approach where genes from different biosynthetic pathways are combined. Enzymes from other polyketide pathways could be introduced into an aglycone-producing strain to create hybrid molecules. This strategy could yield a library of novel this compound analogs for screening. Deleting the native spinosyn gene cluster has been shown to activate cryptic biosynthetic pathways in S. spinosa, revealing the bacterium's untapped potential to produce other bioactive compounds researchgate.netnih.gov.
These synthetic biology strategies promise to unlock new chemical diversity based on the this compound scaffold, providing a sustainable and adaptable platform for generating valuable molecules.
Discovery of New Molecular Targets and Mechanisms for this compound
The insecticidal activity of the parent spinosyn compounds, such as spinosad, is primarily attributed to their unique mode of action on the insect nervous system. They act as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), causing hyperexcitation of neurons, which leads to paralysis and death pagepressjournals.orgbiosynth.com. Some research also suggests a secondary effect on GABA-gated chloride channels biosynth.com.
However, a crucial finding for future research is that the Spinosyn A aglycone itself exhibits no significant insecticidal activity medkoo.com. This indicates that the sugar moieties are essential for binding to the nAChR target site and eliciting a toxic effect. This understanding fundamentally shifts the research focus away from seeking new targets for the bare aglycone and towards understanding its role as a structural scaffold.
Unexplored Avenues:
Structure-Activity Relationship (SAR) Studies: The inactivity of the aglycone makes it an ideal negative control and starting point for detailed SAR studies. By semi-synthetically attaching various sugar analogs or other chemical groups to the aglycone's hydroxyl positions, researchers can precisely map the structural requirements for nAChR binding and activation. This could lead to the design of new spinosyn derivatives with improved potency or a different target spectrum.
Screening for Non-insecticidal Activity: Freed from its role as an insecticide, the this compound scaffold could be screened for other biological activities. Its complex, rigid, three-dimensional structure may allow it to interact with other, unrelated biological targets in microbial, plant, or even mammalian systems, potentially leading to the discovery of compounds with entirely new therapeutic applications.
Computational Chemistry and Artificial Intelligence-Driven Approaches in this compound Research
Computational tools are becoming indispensable in modern chemical and biological research. The exploration of spinosyn chemistry has already benefited from such approaches, particularly in the development of semi-synthetic analogs like spinetoram (B1464634) and novel synthetic mimics. These same technologies can be powerfully applied to future research on this compound.
Prospective Applications:
Computer-Aided Molecular Design (CAMD): Starting with the this compound structure, CAMD can be used to design and evaluate new potential derivatives in silico. By modeling interactions with a homology model of the insect nAChR, chemists can prioritize synthetic targets that are most likely to be active, saving significant time and resources in the lab.
Quantitative Structure-Activity Relationship (QSAR): As new derivatives of the aglycone are synthesized and tested, AI-driven QSAR models can be developed. These models learn the relationships between chemical structure and biological activity, enabling them to predict the potency of yet-unsynthesized compounds. This approach was instrumental in the optimization of other spinosyn-based insecticides.
Retrosynthetic Analysis: AI platforms can aid in the chemical synthesis of complex aglycone derivatives by proposing novel and efficient synthetic routes. By analyzing vast databases of chemical reactions, these tools can identify the most practical ways to modify the aglycone core.
Predictive Toxicology: Machine learning algorithms can be trained to predict the potential toxicity and environmental fate of new aglycone derivatives. This allows for the early-stage filtering of compounds that might have undesirable off-target effects or environmental persistence, aligning with green chemistry principles.
Exploration of this compound's Role in Natural Ecological Systems
This compound is a secondary metabolite, a class of compounds not essential for the basic growth of an organism but which often confer a selective advantage in its natural environment dtu.dk. The producing organism, Saccharopolyspora spinosa, is a soil-dwelling actinobacterium, first isolated from soil in an abandoned sugar mill rum still greenmicrobiology.orgrevistacultivar.com. In the complex and competitive soil ecosystem, secondary metabolites play crucial roles in defense, signaling, and competition.
Hypothesized Ecological Roles:
Chemical Defense: The most probable role of the spinosyn pathway, including the synthesis of the aglycone core, is as a defense mechanism. The soil environment is teeming with micro-arthropods and other insects that may prey upon or compete with bacteria. The production of a potent insecticidal compound like spinosyn would provide S. spinosa with a significant survival advantage. The aglycone is the biosynthetic precursor to this defensive agent.
Allelopathy: Spinosyns or their precursors could have allelopathic effects, inhibiting the growth of competing soil microorganisms, such as fungi or other bacteria. Research has shown that deleting the spinosyn gene cluster can induce the production of other cryptic metabolites with antibacterial activity, suggesting the organism possesses a broad chemical arsenal for competition nih.gov.
Signaling Molecule: It is also possible that the aglycone or related pathway intermediates serve as signaling molecules, either for cell-to-cell communication within the S. spinosa population (quorum sensing) or in interactions with other soil microbes.
Future ecological research could investigate these hypotheses by studying the interactions between S. spinosa and various soil invertebrates and microbes. Analyzing the metabolic profile of the bacterium when co-cultured with competitors or predators could reveal whether the production of the aglycone and downstream spinosyns is upregulated in response to specific ecological threats. Understanding the natural role of this compound can provide valuable insights into soil ecology and the evolution of bioactive natural products.
Q & A
Q. How is Dihydrospinosyn A aglycone synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves hydrolysis of glycosylated spinosyns (e.g., spinosyn D) under controlled acidic conditions to remove saccharide groups . Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Researchers should report retention times, solvent systems, and spectral peaks (e.g., ¹H/¹³C NMR shifts) to ensure reproducibility .
Q. What are the primary biological activities of this compound, and how are these assessed experimentally?
Methodological Answer: While the aglycone form exhibits reduced insecticidal activity compared to glycosylated spinosyns (e.g., spinosad), its bioactivity is evaluated via electrophysiological assays on insect neurons or cytotoxicity screens in cell lines. Researchers should include negative controls (e.g., solvent-only treatments) and compare results to glycosylated analogs to validate specificity .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data between this compound and its glycosylated counterparts?
Methodological Answer: Contradictions often arise from differences in molecular interactions (e.g., saccharide-mediated binding to insect nicotinic acetylcholine receptors). To address this, use molecular docking simulations to compare binding affinities and conduct mutational studies on target receptors. Cross-validate findings with in vivo assays in model organisms (e.g., Drosophila melanogaster) under standardized conditions .
Q. What advanced structural elucidation techniques are employed to study this compound's conformation?
Methodological Answer: X-ray crystallography (via programs in the CCP4 suite) is critical for resolving 3D conformations . For dynamic studies, nuclear Overhauser effect spectroscopy (NOESY) NMR can map intramolecular interactions. Researchers should report crystallographic parameters (e.g., resolution, R-factors) and NOE correlations to support conformational models .
Q. What considerations are critical for designing pharmacokinetic studies of this compound in animal models?
Methodological Answer: Key factors include:
- Tissue distribution : Use radiolabeled aglycone (e.g., ¹⁴C) and liquid scintillation counting to quantify uptake in target tissues .
- Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation.
- Half-life determination : Apply non-compartmental pharmacokinetic analysis using plasma concentration-time curves, ensuring sampling intervals align with the compound’s γ-phase half-life (~1.6 hours in murine models) .
Data Analysis and Reproducibility
Q. How should researchers address variability in purity assessments of this compound across batches?
Methodological Answer: Implement orthogonal validation methods:
- Chromatographic consistency : Compare retention times across HPLC runs using a C18 column and acetonitrile/water gradients .
- Mass spectrometry (MS) : Confirm molecular weight (416.6 g/mol) via high-resolution MS (HRMS) and report ion fragmentation patterns .
Q. What strategies mitigate experimental bias when comparing this compound to other spinosyn derivatives?
Methodological Answer: Use blinded experimental designs where feasible. For in vitro studies, randomize sample order in multi-well plates. In vivo studies should follow block randomization based on animal weight/age. Statistical analysis (e.g., ANOVA with post-hoc Tukey tests) must account for multiple comparisons .
Structural and Functional Insights
Q. Why does the absence of saccharide groups in this compound result in reduced bioactivity?
Methodological Answer: Saccharides enhance solubility and receptor binding via hydrogen bonding. To confirm this, conduct comparative molecular dynamics simulations of glycosylated vs. aglycone forms bound to target receptors. Experimental validation can involve synthesizing semi-synthetic analogs with partial saccharide reinstatement .
Ethical and Reporting Standards
Q. How should researchers report synthetic yields and characterization data to meet journal guidelines?
Methodological Answer: Follow the Beilstein Journal of Organic Chemistry standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
